L-Alanine, 3-methyl-2-butenyl ester
Description
L-Alanine, 3-methyl-2-butenyl ester (CAS No. 190207-41-1) is an amino acid ester derivative with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Its IUPAC name is 3-methylbut-2-enyl (2S)-2-aminopropanoate, and it is characterized by a branched, unsaturated 3-methyl-2-butenyl ester group attached to the L-alanine backbone. This compound is primarily utilized as a research reference standard with a purity of ≥95% and is stored desiccated at room temperature . Its structural features suggest moderate lipophilicity due to the unsaturated ester moiety, which may influence solubility and membrane permeability compared to simpler alanine esters.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-methylbut-2-enyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)4-5-11-8(10)7(3)9/h4,7H,5,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
GWAWGVRWAUJEDC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC=C(C)C)N |
Canonical SMILES |
CC(C(=O)OCC=C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine, 3-methyl-2-butenyl ester can be synthesized through the esterification of L-Alanine with 3-methyl-2-butenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-methyl-2-butenyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and amino acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amino acids.
Substitution: Various substituted esters.
Scientific Research Applications
L-Alanine, 3-methyl-2-butenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine, 3-methyl-2-butenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which then participates in various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between L-alanine, 3-methyl-2-butenyl ester, and related alanine derivatives:
Structural and Functional Analysis
- However, this may reduce aqueous solubility, necessitating organic solvents for formulation . In contrast, L-alanine methyl ester (C₄H₉NO₂) is more hydrophilic, favoring applications in aqueous systems or polymer synthesis .
Stability and Reactivity :
- L-Alanine benzyl ester hydrolyzes readily under analytical conditions (e.g., OPA reagent exposure), generating L-alanine as a breakdown product . This contrasts with 3-methyl-2-butenyl ester , which requires stability data but is stored desiccated to prevent hydrolysis .
- L-Alanine t-butyl ester hydrochloride demonstrates hygroscopicity but is chemically stable under recommended storage conditions .
Biological Activity :
- L-Alanine benzyl ester inhibits SNAT2 transport activity at 5 mM but shows cytotoxicity at 20 mM, suggesting a narrow therapeutic window .
- Ethyl and methyl esters exhibit niche applications: the ethyl ester is used in hyperpolarized MRI , while the methyl ester serves as a model for thermodynamic studies .
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